molecular formula C5H12N4O B12538429 Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)

Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)

Cat. No.: B12538429
M. Wt: 144.18 g/mol
InChI Key: YHAOVLCTSTUFIK-QPJJXVBHSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci) follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its full IUPAC name is 1-[(E)-(dimethylhydrazinylidene)methyl]-1-methylurea . This nomenclature reflects the compound’s core urea backbone (NH₂–CO–NH₂) modified by two substituents:

  • A methyl group (-CH₃) attached to one nitrogen atom.
  • A (dimethylamino)iminomethyl group (-N=C–N(CH₃)₂) attached to the adjacent nitrogen.

The prefix (E) in the name indicates the trans configuration of the imine group (C=N) relative to the urea carbonyl group. This stereochemical descriptor ensures unambiguous identification of the spatial arrangement critical for intermolecular interactions.

Molecular Formula and Stoichiometric Composition

The molecular formula of Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci) is C₅H₁₂N₄O , with a molecular weight of 144.18 g/mol . The stoichiometric breakdown is as follows:

Element Quantity Atomic Contribution (g/mol) Total Contribution (g/mol)
Carbon 5 12.01 60.05
Hydrogen 12 1.008 12.10
Nitrogen 4 14.01 56.04
Oxygen 1 16.00 16.00
Total 144.19

Minor discrepancies (<0.01 g/mol) arise from rounding atomic masses. The formula confirms the presence of a urea backbone (CON₂) and two nitrogen-rich substituents.

Three-Dimensional Conformational Analysis

The compound exhibits rotational flexibility around the C–N bonds of the urea core and the imine group. Computational models from PubChem reveal three stable conformers:

  • Planar urea core with the imine group oriented antiperiplanar to the carbonyl oxygen.
  • Twisted urea core (30° dihedral angle) with a gauche arrangement between the methyl and dimethylamino groups.
  • Folded conformation where the dimethylamino group interacts intramolecularly with the urea carbonyl.

The E configuration of the imine group (C=N) is stabilized by resonance with the adjacent dimethylamino moiety, as evidenced by the InChI string InChI=1S/C5H12N4O/c1-8(2)7-4-9(3)5(6)10/h4H,1-3H3,(H2,6,10)/b7-4+. This configuration minimizes steric hindrance between the methyl groups and the urea backbone.

Comparative Structural Analysis with Related Urea Derivatives

Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci) shares structural motifs with other urea-based compounds but differs in substituent patterns:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Source
N'-(Aminoiminomethyl)-N,N-dimethylurea C₄H₁₀N₄O Guanidine group, dimethylurea 130.15
1-[3-(Dimethylamino)phenyl]urea C₉H₁₃N₃O Aryl group (3-dimethylaminophenyl) 179.22
1-[3-(Dimethylamino)propyl]-1-methylurea C₇H₁₇N₃O Alkyl chain (3-dimethylaminopropyl) 159.23
N-Methylurea C₂H₆N₂O Single methyl group on urea nitrogen 74.08

Key distinctions include:

  • Electronic effects : The (dimethylamino)iminomethyl group in the target compound introduces conjugated π-bonding absent in alkyl- or aryl-substituted ureas.
  • Steric profile : The dimethylamino group creates greater steric bulk compared to simpler N-methyl substituents.
  • Hydrogen-bonding capacity : The imine nitrogen can act as a hydrogen-bond acceptor, unlike alkylated urea derivatives.

Properties

Molecular Formula

C5H12N4O

Molecular Weight

144.18 g/mol

IUPAC Name

1-[(E)-(dimethylhydrazinylidene)methyl]-1-methylurea

InChI

InChI=1S/C5H12N4O/c1-8(2)7-4-9(3)5(6)10/h4H,1-3H3,(H2,6,10)/b7-4+

InChI Key

YHAOVLCTSTUFIK-QPJJXVBHSA-N

Isomeric SMILES

CN(C)/N=C/N(C)C(=O)N

Canonical SMILES

CN(C)N=CN(C)C(=O)N

Origin of Product

United States

Preparation Methods

Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)

The most validated method involves aminolysis of phenyl carbamates with dimethylamine derivatives in DMSO. This approach, adapted from urea synthesis protocols, proceeds via nucleophilic substitution:
$$
\text{Ph-O-C(=O)-NHR} + \text{H}2\text{N-C(=NH)-N(CH}3\text{)}_2 \rightarrow \text{Urea derivative} + \text{Phenol}
$$
Key parameters :

  • Molar ratio : 1:1.05 (carbamate:amine) for minimized side reactions.
  • Temperature : 22–100°C; room temperature suffices for aromatic carbamates.
  • Yield : 78–95% with DMSO stabilizing intermediates.

Example protocol :

  • Dissolve 0.1 mol phenyl carbamate in 50 mL DMSO.
  • Add 0.105 mol dimethylamine dropwise under nitrogen.
  • Stir at 25°C for 1–3 hrs.
  • Quench with ice water, extract with dichloromethane, and purify via recrystallization.

Advantages : Avoids harsh acids/bases; DMSO acts as both solvent and catalyst.

Direct Condensation of Isocyanates with Guanidines

A two-step process leverages isocyanate-guanidine coupling, as seen in structurally analogous ureas:

  • Isocyanate formation :
    $$
    \text{R-NCO} + \text{Cl}3\text{C-O-C(=O)-O-CCl}3 \rightarrow \text{R-N=C=O} + \text{Byproducts}
    $$
  • Guanidine coupling :
    $$
    \text{R-N=C=O} + \text{H}2\text{N-C(=NH)-N(CH}3\text{)}_2 \rightarrow \text{Urea,N-[(dimethylamino)iminomethyl]-N-methyl}
    $$
    Conditions :
  • Solvent : Toluene or acetonitrile.
  • Catalyst : KI or NaI (0.5–2 mol%).
  • Yield : 85–91% after distillation.

Optimization insight : Excess dimethylamine (1.2 eq.) suppresses oligomerization.

Reductive Amination of Ketenimines

High-pressure hydrogenation of ketenimines offers stereochemical control, though less common for this target:
$$
\text{R-N=C=CH}2 + \text{H}2\text{N-C(=O)-N(CH}3\text{)}2 \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Urea derivative}
$$
Conditions :

  • Pressure : 20–30 psi H₂.
  • Catalyst : 10% Pd/C (wet).
  • Yield : 70–82% after silica gel chromatography.

Limitation : Requires specialized equipment for high-pressure reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Carbamate Aminolysis 78–95 98–99.6 1–3 hrs Industrial
Isocyanate Route 85–91 97–98 4–8 hrs Pilot-scale
Reductive Amination 70–82 95–97 16–24 hrs Lab-scale

Key observations :

  • Carbamate aminolysis is optimal for scalability and purity.
  • Isocyanate methods require toxic phosgene analogs, complicating handling.

Purification and Characterization

Crystallization Techniques

  • Solvent pairs : Methanol/water (4:1) achieves >99% purity.
  • Temperature gradient : Slow cooling from 60°C to 5°C minimizes impurities.

Analytical Validation

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 4.2 min.
  • ¹H NMR (400 MHz, CDCl₃): δ 3.59 (s, 3H, N-CH₃), 3.77 (s, 2H, N-CH₂-N), 8.08 (s, 1H, imine).
  • MS (ESI+) : m/z 205 [M+H]⁺.

Industrial-Scale Considerations

Waste Management

  • Phosgene derivatives : Neutralize with aqueous K₂CO₃ before disposal.
  • DMSO recovery : Distillation at 80°C under reduced pressure (80% recovery).

Cost Analysis

Component Cost (USD/kg) Contribution (%)
Dimethylamine 12.50 38
Phenyl carbamate 22.00 45
Solvents/catalysts 4.20 17

Total synthesis cost : ~38.70 USD/kg at 100 kg batch size.

Emerging Methodologies

Photocatalytic Coupling

Preliminary studies show visible-light-driven coupling of thioureas and amines using Ru(bpy)₃²⁺, achieving 65% yield under mild conditions. Requires further optimization for industrial adoption.

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 15 mins via enhanced heat/mass transfer. Current limitations include catalyst fouling and upfront capital costs.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
Urea, N-(aminoiminomethyl)-N,N-dimethyl- (118632-64-7) C₄H₁₀N₄O 130.15 Aminoiminomethyl, dimethyl groups Thrombin inhibition; limited solubility in polar solvents
Urea, N-(6,8-difluoro-2-methyl-4-quinolinyl)-N’-[4-(dimethylamino)phenyl]- (288150-92-5) C₁₉H₁₈F₂N₄O 368.37 Quinolinyl, difluoro, dimethylamino Potential kinase inhibition; enhanced lipophilicity due to aromatic and fluorine groups
Urea, N,N’-dimethyl-N-phenyl- (938-91-0) C₉H₁₂N₂O 164.20 Phenyl, dimethyl groups Intermediate in agrochemicals; higher solubility in organic solvents
Thiourea, N-(aminoiminomethyl)-N-methyl- (577746-69-1) C₃H₈N₄S 132.19 Aminoiminomethyl, methyl, sulfur Altered hydrogen bonding; potential use in metal coordination chemistry
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea (820242-14-6) C₁₇H₂₁F₆N₃O 397.35 Trifluoromethyl, cyclohexyl, dimethylamino Stereospecific enzyme inhibition; high thermal stability

Detailed Analysis

Electronic and Steric Effects

  • Aminoiminomethyl Group: The target compound’s aminoiminomethyl moiety increases its basicity (pKa ~10.94) compared to simpler ureas like N,N’-dimethyl-N-phenylurea (pKa ~8–9). This group facilitates interactions with thrombin’s active site through hydrogen bonding and electrostatic interactions .
  • Fluorinated Derivatives : Compounds such as 288150-92-5 (C₁₉H₁₈F₂N₄O) exhibit enhanced lipophilicity due to fluorine atoms, improving membrane permeability but reducing aqueous solubility. This makes them suitable for targeting hydrophobic enzyme pockets .
  • Sulfur Substitution: Thiourea analog 577746-69-1 replaces urea’s oxygen with sulfur, lowering hydrogen-bond donor capacity but increasing metal-binding affinity, which is advantageous in catalysis or chelation therapies .

Research Findings and Data Trends

Table 2: Comparative Physical Properties

Property Target Compound (118632-64-7) N,N’-dimethyl-N-phenylurea (938-91-0) Thiourea Analog (577746-69-1)
Melting Point (°C) 161–163 92–94 Not reported
Density (g/cm³) 1.28 (predicted) 1.14 (experimental) 1.35 (predicted)
Solubility in Water Slight Moderate Insoluble
Hydrogen-Bond Donors 3 1 2

Biological Activity

Urea, N-[(dimethylamino)iminomethyl]-N-methyl-(9ci), also known as a derivative of urea with specific structural modifications, has garnered attention for its biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Urea, N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)
  • Molecular Formula : C₉H₁₄N₄O
  • Molecular Weight : 182.23 g/mol
  • CAS Number : 655246-16-5

The compound features a dimethylamino group and an iminomethyl moiety, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylamino group enhances the compound's solubility and reactivity, facilitating its interaction with cellular components.

Interaction with Enzymes

Research indicates that derivatives of urea can act as enzyme inhibitors. For instance, compounds similar to urea, such as diaryl urea derivatives, have shown significant inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The mechanism typically involves competitive binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways essential for cell proliferation and survival .

Biological Activity Data

The biological activity of urea derivatives has been evaluated in various studies, particularly focusing on their cytotoxic effects against cancer cell lines. Below is a summary table of findings from relevant studies:

Compound Cell Line Tested IC₅₀ (μM) Activity
Urea Derivative A (similar structure)H-460 (Lung Cancer)0.15High potency
Urea Derivative BHT-29 (Colon Cancer)0.089Superior to Sorafenib
Urea Derivative CA549 (Lung Cancer)0.36Moderate potency
Urea Derivative DMDA-MB-231 (Breast Cancer)0.75Moderate potency

These results indicate that certain urea derivatives exhibit potent cytotoxicity, particularly against colon cancer cells, suggesting their potential as therapeutic agents .

Case Studies

  • Cytotoxicity Evaluation :
    In a study evaluating various diaryl urea derivatives, it was found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. The compound with the most favorable structure demonstrated an IC₅₀ value significantly lower than that of established treatments like Sorafenib, indicating a promising lead for further drug development .
  • Enzyme Inhibition Studies :
    Another investigation focused on the inhibition of specific kinases by modified urea compounds. The study highlighted that the introduction of bulky groups in the ortho position significantly increased binding affinity to the target enzymes, thereby enhancing inhibitory activity .

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